(R)-colchicine

Description

Properties

IUPAC Name |

N-[(7R)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHMKGGTNLKSZ-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226466 |

Source

|

| Record name | Colchicine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75520-89-7 |

Source

|

| Record name | Colchicine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075520897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colchicine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Crucial Role of Stereochemistry in the Biological Activity of Colchicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a naturally occurring alkaloid, is a potent microtubule-destabilizing agent with a long history of medicinal use, most notably in the treatment of gout. Its biological activity is intrinsically linked to its unique three-dimensional structure. This technical guide provides an in-depth analysis of the stereospecificity of colchicine's interaction with its biological target, β-tubulin, and the consequent impact on its therapeutic and toxic effects. We will explore the quantitative differences in activity between colchicine's stereoisomers, detail key experimental protocols for assessing its biological effects, and visualize the downstream signaling pathways modulated by this fascinating molecule.

Introduction

Colchicine exerts its biological effects primarily by binding to the colchicine binding site (CBS) on the β-subunit of tubulin, the protein monomer that polymerizes to form microtubules.[1] This binding event disrupts microtubule dynamics, a process essential for various cellular functions, including mitosis, intracellular transport, and maintenance of cell shape.[2][3] The intricate stereochemistry of the colchicine molecule is paramount for its high-affinity binding to tubulin and, consequently, its potent biological activity.[4] Natural colchicine is the levorotatory, or (-)-enantiomer, with a specific (S) configuration at the C-7 carbon of its B-ring.[5] Any deviation from this specific spatial arrangement dramatically reduces or abolishes its ability to interact with tubulin and inhibit microtubule polymerization.

Stereospecificity of Colchicine-Tubulin Interaction

The high degree of stereospecificity in the colchicine-tubulin interaction is a direct consequence of the precise fit required within the colchicine binding site. The trimethoxyphenyl A-ring and the tropolone C-ring of colchicine are the primary moieties responsible for its binding affinity.[6] The specific spatial orientation of these rings, dictated by the stereocenter at C-7, allows for optimal interactions with key amino acid residues within the binding pocket on β-tubulin.

The Inactivity of Colchicine Isomers

The critical nature of colchicine's stereochemistry is highlighted by the significantly reduced or absent biological activity of its isomers.

-

Isocolchicine: This isomer, where the methoxy group on the tropolone C-ring is shifted, exhibits a drastically lower affinity for tubulin. Studies have shown that isocolchicine's affinity for the tubulin receptor site is approximately 500-fold less than that of colchicine.[7]

-

Lumicolchicine: Formed by the photochemical rearrangement of colchicine, lumicolchicine isomers are biologically inactive. They do not bind to tubulin and consequently do not inhibit microtubule polymerization or exhibit anti-inflammatory effects.[8][9]

-

(+)-Colchicine: The unnatural enantiomer of colchicine is significantly less active than the natural (-)-colchicine. It is reported to be about one-third as potent in inhibiting colchicine binding to tubulin and approximately 40-fold less cytotoxic.[4]

Data Presentation: Quantitative Comparison of Colchicine Stereoisomers

The following table summarizes the quantitative data on the biological activity of colchicine and its key isomers, underscoring the profound impact of stereochemistry on its function.

| Compound | Tubulin Binding Affinity (Ki) | Inhibition of Tubulin Polymerization (IC50) | Cytotoxicity (IC50) | Reference(s) |

| (-)-Colchicine (Natural) | ~1.4 µM (Kd)[10] | ~0.44 µM - 2.68 µM[6][11] | Nanomolar range[6] | [6][10][11] |

| Isocolchicine | ~400 µM[7] | ~1 mM[7] | Significantly lower | [7] |

| Lumicolchicine | No significant binding[12] | Inactive[8] | Inactive | [8][12] |

| (+)-Colchicine | ~3 times higher than (-)-colchicine[4] | ~15-fold less potent than (-)-colchicine[4] | ~40-fold less potent than (-)-colchicine[4] | [4] |

Experimental Protocols

Precise and reproducible experimental methods are essential for characterizing the biological activity of colchicine and its analogues. Below are detailed protocols for key assays.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity.

-

Principle: The polymerization of tubulin into microtubules increases the scattering of light, which can be measured as an increase in absorbance at 340 nm.

-

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Test compound (e.g., colchicine) dissolved in a suitable solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Procedure:

-

Prepare a solution of purified tubulin in polymerization buffer on ice.

-

Add GTP to the tubulin solution.

-

In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known tubulin inhibitor).

-

Initiate polymerization by adding the cold tubulin/GTP solution to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes).

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value (the concentration of the compound that inhibits polymerization by 50%) can be determined by testing a range of compound concentrations.[13]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., colchicine) and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.[14][15][16]

-

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the colchicine binding site on tubulin.

-

Principle: A radiolabeled ligand with known affinity for the colchicine binding site (e.g., [³H]colchicine) is competed for binding with a non-radiolabeled test compound. The ability of the test compound to displace the radioligand is a measure of its binding affinity.

-

Materials:

-

Purified tubulin

-

Radiolabeled colchicine (e.g., [³H]colchicine)

-

Test compound

-

Assay buffer

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Incubate purified tubulin with a fixed concentration of [³H]colchicine and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The protein-bound radioligand is retained on the filter.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value is determined, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9][17]

-

Downstream Signaling Pathways

The disruption of microtubule dynamics by colchicine triggers a cascade of downstream signaling events, ultimately leading to its therapeutic and toxic effects.

Induction of Apoptosis

By arresting cells in the G2/M phase of the cell cycle, colchicine can induce programmed cell death, or apoptosis. This is a key mechanism for its potential anti-cancer activity. The apoptotic cascade initiated by colchicine primarily involves the intrinsic or mitochondrial pathway.[3][18]

Inhibition of Inflammatory Pathways

Colchicine's well-established anti-inflammatory effects are mediated through the disruption of microtubule-dependent processes in immune cells, leading to the inhibition of key inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome.[10][19][20]

References

- 1. benchchem.com [benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Bio-inspired synthesis and biological evaluation of a colchicine-related compound library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mdpi.com [mdpi.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Colchicine induces apoptosis in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Emerging Role of Colchicine to Inhibit NOD-like Receptor Family, Pyrin Domain Containing 3 Inflammasome and Interleukin-1β Expression in In Vitro Models [mdpi.com]

- 15. Enantiomeric separation of the antiuremic drug colchicine by electrokinetic chromatography. Method development and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Colchicine binding to tubulin monomers: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]

An In-depth Technical Guide to the (R)-Colchicine Binding Site on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of (R)-colchicine to its site on β-tubulin, a critical interaction for the development of anticancer agents. This document details the molecular interactions, quantitative binding data, and the experimental methodologies used to characterize this significant drug-target interaction.

The this compound Binding Site: A Key Target in Cancer Therapy

This compound, a natural product isolated from the autumn crocus (Colchicum autumnale), exerts its potent antimitotic activity by binding to β-tubulin, a subunit of microtubules. This binding event disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. Consequently, the cell cycle is arrested, leading to apoptosis. The colchicine binding site is located at the interface between the α- and β-tubulin subunits, predominantly within the β-tubulin monomer[1][2]. This site is distinct from the binding sites of other major classes of microtubule-targeting agents like taxanes and vinca alkaloids[3].

Upon binding, colchicine induces a conformational change in the tubulin dimer, leading to a curved structure that is incompatible with incorporation into the straight microtubule lattice[2][4]. This ultimately leads to the destabilization and depolymerization of microtubules[4]. The high toxicity of colchicine has limited its therapeutic use in cancer, but its binding site remains a highly attractive target for the development of novel, less toxic colchicine binding site inhibitors (CBSIs)[3][5].

The binding pocket for colchicine is comprised of several key amino acid residues that form a complex network of interactions with the ligand. The trimethoxyphenyl (A-ring) of colchicine is buried in a hydrophobic pocket of β-tubulin, with the tropolone (C-ring) oriented towards the α-tubulin subunit[2].

Key Interacting Residues:

A number of studies, primarily using X-ray crystallography and molecular modeling, have identified key amino acid residues within the colchicine binding site. These residues are crucial for the affinity and specificity of colchicine binding.

| Domain/Region | Key Interacting Residues on β-Tubulin |

| Helix H7 | Cys241 |

| Loop T7 | |

| Helix H8 | |

| Sheets S8 and S9 | |

| α-Tubulin Interface | Thr179, Val181 |

Note: The numbering of amino acid residues may vary slightly between different tubulin isotypes and species.

Quantitative Analysis of this compound-Tubulin Interaction

The interaction between this compound and β-tubulin has been extensively quantified using various biophysical techniques. These studies provide crucial data on the affinity, thermodynamics, and kinetics of the binding event, which are essential for structure-activity relationship (SAR) studies and the rational design of new inhibitors.

Binding Affinity and Inhibition of Tubulin Polymerization

The binding affinity of colchicine and its analogs to tubulin is typically determined by measuring the dissociation constant (Kd) or the inhibition constant (Ki). The functional consequence of this binding, the inhibition of microtubule assembly, is quantified by the half-maximal inhibitory concentration (IC50).

| Compound | Method | Parameter | Value | Reference |

| Colchicine | Fluorescence Spectroscopy | K_a | 3.2 µM⁻¹ | [6] |

| Colchicine | Scintillation Proximity Assay | K_d | 1.4 µM | [7] |

| BAL27862 | Tubulin-binding assay | K_d | 244 ± 30 nM | [8] |

| Colchicine | In vitro Tubulin Polymerization | IC₅₀ | ~1 µM | [6] |

| Combretastatin A-4 (CA-4) | In vitro Tubulin Polymerization | IC₅₀ | ~2.5 µM | [6] |

| Podophyllotoxin | In vitro Tubulin Polymerization | IC₅₀ | 0.92 - 2.1 µM | [6] |

| Analogue G13 | In vitro Tubulin Polymerization | IC₅₀ | 13.5 µM | [9] |

Thermodynamics of Binding

Isothermal titration calorimetry (ITC) has been instrumental in elucidating the thermodynamic profile of the colchicine-tubulin interaction. These studies reveal the enthalpic and entropic contributions to the binding free energy. The binding of colchicine to tubulin is an entropically driven process with a significant positive entropy change[10][11].

| Ligand | Temperature (K) | ΔH (kJ/mol) | ΔG (kJ/mol) | ΔS (J/mol·K) | Reference |

| MTC | 298 | -19 ± 1 | -31.8 ± 0.6 | 43 ± 5 | |

| Colchicine | 310 | 10 kcal/mole | - | 62 entropy units | [6] |

| Allocolchicine | - | ~6 kJ/mol less exothermic than MTC | - | Similar to MTC |

Experimental Protocols for Studying the Colchicine-Tubulin Interaction

A variety of experimental techniques are employed to investigate the binding of colchicine to β-tubulin. This section provides detailed methodologies for the key experiments.

Tubulin Purification

The quality of tubulin is critical for obtaining reliable and reproducible data in binding and polymerization assays. The most common source of tubulin for in vitro studies is bovine or porcine brain, due to its high abundance.

Protocol: Tubulin Purification by Polymerization-Depolymerization Cycles

This method relies on the temperature-dependent assembly and disassembly of microtubules to isolate functional tubulin.

-

Homogenization: Homogenize fresh or frozen brain tissue in a cold depolymerization buffer (e.g., 100 mM MES, pH 6.5, 1 mM EGTA, 0.5 mM MgCl2, 1 mM DTT, and protease inhibitors).

-

Clarification: Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C to remove cellular debris and non-soluble components.

-

First Polymerization: Add GTP (to 1 mM) and glycerol (to 3.4 M) to the supernatant and incubate at 37°C for 30-60 minutes to induce microtubule polymerization.

-

Pelleting Microtubules: Centrifuge the polymerized microtubule solution at high speed at 37°C. The pellet will contain microtubules and associated proteins (MAPs).

-

First Depolymerization: Resuspend the microtubule pellet in cold depolymerization buffer and incubate on ice for 30 minutes to induce disassembly into tubulin dimers.

-

Clarification: Centrifuge the depolymerized solution at high speed at 4°C. The supernatant contains purified tubulin.

-

Further Purification (Optional): To remove MAPs, the tubulin can be subjected to ion-exchange chromatography (e.g., phosphocellulose or DEAE-sepharose).

-

Storage: The purified tubulin is typically snap-frozen in liquid nitrogen and stored at -80°C.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin dimers. Polymerization is monitored by an increase in light scattering (turbidity) at 340 nm.

Protocol: Turbidity-Based Tubulin Polymerization Assay

-

Reagent Preparation:

-

Purified tubulin (e.g., 3 mg/mL in a suitable buffer like 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA).

-

GTP stock solution (e.g., 10 mM).

-

Test compound dissolved in DMSO at various concentrations.

-

Positive control (e.g., colchicine, nocodazole).

-

Negative control (DMSO).

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add the assay buffer.

-

Add the test compound, positive control, or negative control to the respective wells.

-

Initiate the reaction by adding the tubulin solution containing GTP (final concentration ~1 mM).

-

-

Data Acquisition:

-

Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the rate of polymerization and the maximum polymer mass.

-

Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

-

Fluorescence Competitive Binding Assay

This assay determines if a test compound binds to the colchicine site by measuring its ability to displace colchicine. The intrinsic fluorescence of colchicine increases significantly upon binding to tubulin.

Protocol: Colchicine Competitive Binding Assay

-

Reagent Preparation:

-

Purified tubulin (e.g., 3 µM in a suitable buffer).

-

Colchicine solution (e.g., 4 µM).

-

Test compound at various concentrations.

-

Positive control (e.g., a known colchicine-site binder like podophyllotoxin).

-

Negative control (e.g., a compound that binds to a different site, like taxol).

-

-

Assay Setup:

-

In a suitable microplate, mix tubulin and colchicine and incubate at 37°C for a specified time (e.g., 60 minutes) to allow for complex formation.

-

Add the test compound, positive control, or negative control to the pre-formed tubulin-colchicine complex.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of ~362 nm and an emission wavelength of ~435 nm[6].

-

-

Data Analysis:

-

A decrease in fluorescence intensity in the presence of the test compound indicates displacement of colchicine and competitive binding to the colchicine site.

-

Calculate the IC50 value for the displacement of colchicine.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol: ITC for Colchicine-Tubulin Interaction

-

Sample Preparation:

-

Dialyze both the purified tubulin and the colchicine solution extensively against the same buffer to minimize heats of dilution. A suitable buffer would be, for example, 10 mM phosphate buffer, pH 7.0.

-

Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.

-

Accurately determine the concentrations of both tubulin and colchicine.

-

-

ITC Experiment Setup:

-

Load the tubulin solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the colchicine solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

-

Data Acquisition:

-

Perform a series of injections of the colchicine solution into the tubulin solution, allowing the system to reach equilibrium after each injection.

-

The instrument records the heat released or absorbed during each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of colchicine to tubulin.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

X-Ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the colchicine-tubulin complex, revealing the precise atomic-level interactions between the ligand and the protein.

Methodology Outline: X-ray Crystallography of Tubulin-Colchicine Complex

-

Protein Complex Preparation: Purified tubulin is co-crystallized with colchicine or a colchicine analog. Often, tubulin is complexed with a stabilizing agent, such as a stathmin-like domain (SLD), to facilitate crystallization[12].

-

Crystallization: The tubulin-colchicine complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source), and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model is then built into the electron density and refined to obtain the final atomic coordinates of the protein and the bound ligand.

-

Analysis: The final structure is analyzed to identify the key amino acid residues involved in binding, the conformation of the bound ligand, and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. It is a valuable tool for understanding the interactions observed in crystal structures and for virtual screening of new potential inhibitors.

Methodology Outline: Molecular Docking of Colchicine into β-Tubulin

-

Receptor and Ligand Preparation:

-

The three-dimensional structure of the tubulin dimer is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

The three-dimensional structure of colchicine is generated and its geometry is optimized.

-

-

Binding Site Definition: The colchicine binding site on β-tubulin is defined based on experimental data from crystal structures. A grid box is typically generated around this site to define the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically explore different conformations and orientations of colchicine within the defined binding site. The program scores each pose based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses are analyzed to identify the most favorable binding mode. The interactions between colchicine and the surrounding amino acid residues are examined and compared with experimental data.

Visualizing the Molecular Landscape

Diagrams are essential tools for visualizing the complex molecular interactions and experimental processes involved in studying the colchicine-tubulin binding.

Molecular Mechanism of Action

The binding of colchicine to β-tubulin initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis.

Caption: Molecular mechanism of colchicine's antimitotic activity.

Experimental Workflow for Characterizing Colchicine Binding Site Inhibitors

A typical workflow for the discovery and characterization of new CBSIs involves a series of in vitro and computational experiments.

Caption: Experimental workflow for CBSIs discovery and characterization.

Logical Relationship of Key Experimental Techniques

The different experimental techniques provide complementary information to build a comprehensive understanding of the colchicine-tubulin interaction.

Caption: Interrelationship of key experimental techniques.

References

- 1. In vitro tubulin polymerization assay [bio-protocol.org]

- 2. jove.com [jove.com]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. molbiolcell.org [molbiolcell.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Promotion of fluorescence upon binding of colchicine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]

- 8. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 10. One-step purification of assembly-competent tubulin from diverse eukaryotic sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bsw3.naist.jp [bsw3.naist.jp]

- 12. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Properties and Chemical Structure of (R)-Colchicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a tricyclic alkaloid derived from the autumn crocus (Colchicum autumnale), is a well-established therapeutic agent with a long history of use in the treatment of gout and Familial Mediterranean Fever.[1][2] Its potent anti-inflammatory and antimitotic activities stem from its unique interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive overview of the chemical structure and biochemical properties of the (R)-enantiomer of colchicine. It delves into its primary mechanism of action as a microtubule-destabilizing agent, its impact on key cellular signaling pathways, and detailed protocols for its experimental characterization. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of microtubule-targeting agents.

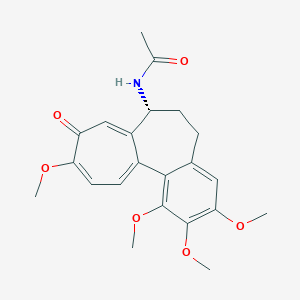

Chemical Structure of (R)-Colchicine

This compound is a specific stereoisomer of the naturally occurring alkaloid, colchicine.[3] The molecule consists of a tricyclic ring system and is characterized by the presence of four methoxy groups and an acetamido group, which contribute to its biological activity.[4] The stereochemistry at the C7 position is designated as (R), which distinguishes it from its (S)-enantiomer.[3]

| Property | Value | Reference |

| IUPAC Name | N-[(7R)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | [3] |

| Molecular Formula | C₂₂H₂₅NO₆ | [3][5][6][7] |

| Molecular Weight | 399.4 g/mol | [3][5] |

| CAS Number | 75520-89-7 | [3] |

| Appearance | Pale yellow needles or powder, darkens on exposure to light. | [5] |

Biochemical Properties and Mechanism of Action

The primary biochemical effect of colchicine is its interaction with tubulin, leading to the disruption of microtubule dynamics.[2][8] This action underlies its therapeutic efficacy and its toxicity.

Interaction with Tubulin and Inhibition of Microtubule Polymerization

This compound binds with high affinity to the colchicine binding site on the β-tubulin subunit of the αβ-tubulin heterodimer.[8][9] This binding site is located at the interface between the α- and β-tubulin subunits.[8][10] The binding of colchicine to tubulin induces a conformational change in the tubulin dimer, resulting in a curved structure that is unable to polymerize into microtubules.[8] This prevents the elongation phase of microtubule assembly.[11] The inhibition of microtubule polymerization is proportional to the concentration of the tubulin-colchicine complex.[11] This disruption of the microtubule network affects numerous essential cellular processes, including cell division (mitosis), maintenance of cell shape, intracellular transport, and cell migration.[1][12]

| Parameter | Value | Cell Line/System | Reference |

| Tubulin Polymerization Inhibition (IC₅₀) | ~1-5 µM | In vitro (bovine brain tubulin) | [13][14] |

| Tubulin Binding Affinity (Kᵢ) | 0.16 µM (for tubulin-colchicine complex) | In vitro | [11] |

| Apoptosis Induction (MDA-MB-231 cells) | 20.6% at 1 µM, 32.2% at 5 µM (24h) | MDA-MB-231 | [14] |

| Cell Viability Reduction (HT-29 cells) | Dose-dependent | HT-29 | [15][16] |

Metabolism

Colchicine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2] It is also a substrate for the P-glycoprotein (P-gp) efflux pump, which plays a significant role in its absorption and excretion.[1][2] Co-administration of drugs that inhibit CYP3A4 or P-gp can increase colchicine levels and the risk of toxicity.[2] Known human metabolites of this compound include 2-demethylcolchicine, 3-demethylcolchicine, and colchiceine.[3]

Effects on Cellular Signaling Pathways

By disrupting microtubule dynamics, this compound modulates several key signaling pathways involved in inflammation and apoptosis.

Anti-Inflammatory Signaling Pathways

Colchicine's potent anti-inflammatory effects are central to its use in treating gout.[17][18] It exerts these effects through multiple mechanisms:

-

Inhibition of Neutrophil Function: Microtubules are essential for neutrophil migration, adhesion, and degranulation. By inhibiting microtubule polymerization, colchicine prevents the recruitment of neutrophils to sites of inflammation.[1][18][19]

-

NLRP3 Inflammasome Inhibition: Colchicine interferes with the assembly and activation of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome in neutrophils and macrophages.[2][20][21] This prevents the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[2][22]

-

Inhibition of TNF-α Signaling: Colchicine can attenuate the tumor necrosis factor-alpha (TNF-α)-induced nuclear factor κB (NF-κB) pathway, further reducing the inflammatory response.[1][12]

-

RhoA/ROCK Pathway Inhibition: It also inhibits the RhoA/Rho effector kinase (ROCK) pathway, which is involved in cytoskeleton rearrangement and inflammation.[1][2]

Apoptosis Signaling Pathways

The antimitotic activity of this compound leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis, particularly in rapidly dividing cancer cells.[13]

-

Intrinsic Apoptosis Pathway: Colchicine induces apoptosis through the mitochondrial (intrinsic) pathway.[15][16] This involves:

-

Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.[15]

-

Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.[15]

-

Mitochondrial Disruption: This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential (Δψm) and the release of cytochrome c from the mitochondria.[15][16][23]

-

Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[15][23]

-

-

p38 MAPK and p53 Pathways: Studies have shown that colchicine can activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in apoptosis induction.[15][16] Additionally, in HPV-positive cervical cancer cells, colchicine's antitumor effect is associated with a p53-dependent intrinsic apoptotic pathway.[23]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity.[13][24]

Methodology:

-

Reagent Preparation:

-

Tubulin Stock Solution: Prepare a stock solution of purified tubulin (e.g., from bovine brain) at a concentration of 10 mg/mL in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA).[13] Keep on ice.

-

GTP Stock Solution: Prepare a 100 mM GTP stock solution in buffer.

-

Polymerization Buffer: Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂) with 10% glycerol.[24]

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[13]

-

-

Assay Procedure:

-

Pre-warm a 96-well plate and a spectrophotometer to 37°C.[24][25]

-

On ice, add the polymerization buffer to the wells of the 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel for stabilization, another known inhibitor for destabilization).[13]

-

Initiate the polymerization by adding the tubulin stock solution to each well to a final concentration of 2-4 mg/mL, along with GTP to a final concentration of 1 mM.[13][24]

-

Immediately place the plate in the pre-warmed spectrophotometer.

-

-

Data Acquisition and Analysis:

-

Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes) in kinetic mode.[24][25]

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) from the linear phase of the curve for each compound concentration.

-

Calculate the IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[13]

-

Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine binding site on tubulin by measuring its ability to compete with a radiolabeled ligand like [³H]colchicine.[13]

Methodology:

-

Reagent Preparation:

-

Tubulin Solution: Purified tubulin in an appropriate buffer.

-

Radiolabeled Colchicine: [³H]colchicine at a known concentration.

-

Test Compound: Serial dilutions of the unlabeled test compound.

-

Unlabeled Colchicine: High concentration of unlabeled colchicine for determining non-specific binding.

-

-

Assay Procedure:

-

Incubate purified tubulin with a fixed concentration of [³H]colchicine and varying concentrations of the test compound.

-

Include control tubes with [³H]colchicine alone (total binding) and with [³H]colchicine plus a large excess of unlabeled colchicine (non-specific binding).

-

Allow the binding reaction to reach equilibrium.

-

Separate the protein-bound radioligand from the free radioligand. This can be achieved using methods like gel filtration or filter-binding assays (e.g., using DEAE-cellulose filter discs).

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]colchicine.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]colchicine and Kₔ is its dissociation constant.[13]

-

Conclusion

This compound remains a molecule of significant interest due to its profound effects on microtubule dynamics and cellular signaling. Its ability to disrupt microtubule polymerization provides a powerful tool for studying cytoskeletal function and serves as the basis for its therapeutic applications. A thorough understanding of its chemical structure, biochemical interactions, and influence on inflammatory and apoptotic pathways is crucial for the rational design of novel colchicine-binding site inhibitors with improved therapeutic indices and for expanding its clinical utility into areas such as oncology and cardiovascular disease. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this important natural product and its derivatives.

References

- 1. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colchicine, (+)- | C22H25NO6 | CID 53278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)acetamide | C22H25NO6 | CID 2833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Colchicine [webbook.nist.gov]

- 7. Colchicine [webbook.nist.gov]

- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions of colchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Mechanism of action of colchicine in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]

- 22. Anti-inflammatory effects of colchicine on coronary artery disease [e-jcpp.org]

- 23. Involvement of p53-dependent apoptosis signal in antitumor effect of Colchicine on human papilloma virus (HPV)-positive human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 25. abscience.com.tw [abscience.com.tw]

(R)-Colchicine: A Technical Guide to its Antimitotic Activity and Inhibition of Cell Division

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Colchicine, a naturally occurring alkaloid isolated from the autumn crocus (Colchicum autumnale), has long been a subject of intense scientific scrutiny due to its potent antimitotic properties.[1][2][3][4] Its ability to disrupt microtubule dynamics and arrest cell division in metaphase has made it a valuable tool in cell biology research and a lead compound in the development of anticancer agents.[3] This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects, with a focus on its interaction with tubulin, the resulting inhibition of mitosis, and the downstream signaling pathways leading to apoptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in the field.

Mechanism of Action: Inhibition of Microtubule Polymerization

The primary mechanism of action of this compound is its direct interaction with tubulin, the protein subunit of microtubules.[2] Microtubules are dynamic polymers crucial for various cellular functions, including the formation of the mitotic spindle, intracellular transport, and maintenance of cell shape.[1]

This compound binds with high affinity to the β-subunit of the αβ-tubulin heterodimer at a specific site known as the colchicine-binding site (CBS). [5][6] This binding site is located at the interface between the α- and β-tubulin subunits.[6][7] The interaction is characterized by stringent structural requirements, with the trimethoxyphenyl ring (A ring) of colchicine orienting within the β-tubulin subunit.[5]

The binding of this compound to tubulin does not prevent the initial formation of the tubulin-colchicine complex.[8] However, this complex then co-polymerizes into the growing ends of microtubules.[8] The incorporation of the tubulin-colchicine complex into the microtubule lattice disrupts the normal tubulin-tubulin interactions, inducing a conformational change from a straight to a curved structure.[6][7][9] This structural alteration prevents further polymerization and promotes the destabilization of existing microtubules, leading to their net disassembly.[6][8][9]

At high concentrations, colchicine leads to the depolymerization of microtubules, while at low concentrations, it can stabilize microtubule structures.[5] This dual effect highlights the complex nature of its interaction with microtubule dynamics.

Quantitative Data on this compound Activity

The efficacy of this compound and its derivatives in inhibiting cell proliferation and tubulin polymerization has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentrations (IC50) of Colchicine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| MCF-7 | Breast Cancer | 8 nM | [10] |

| K562 | Leukemia | 4.3 nM | [10] |

| A549 | Lung Cancer | 3.9 nM | [10] |

| MDA-MB-231 | Breast Cancer | 2.2 nM | [10] |

| HEPG2 | Liver Cancer | 3 nM | [10] |

| SW480 | Colon Cancer | Not specified, but significant suppression | [11] |

| PC3 | Prostate Cancer | 22.99 ng/mL | [11] |

| HeLa | Cervical Cancer | 0.787 µM | [12] |

| A375 | Melanoma | 24.7 ± 4.9 nM | [13] |

Table 2: Binding Affinity and Polymerization Inhibition

| Parameter | Value | Conditions | Reference |

| Tubulin Polymerization IC50 | ~1 µM - 2.06 µM | In vitro tubulin polymerization assay | [12][14] |

| Binding Constant (K1) of Colchicide to Tubulin | 5300 ± 300 M⁻¹ | 25°C | [15] |

| Dissociation Constant (Kd) of Podophyllotoxin (competes with colchicine) to Brain Tubulin | ~0.5 µM | Fluorescence-based competition assay | [16] |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules.[12][14]

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.[14]

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[12]

-

GTP solution (1 mM final concentration)[14]

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer

Procedure:

-

On ice, prepare a reaction mixture containing purified tubulin in General Tubulin Buffer.

-

Add GTP to the reaction mixture.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the mixture.

-

Transfer the reaction mixtures to a pre-warmed 37°C cuvette in the spectrophotometer.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the increase in absorbance at 340 nm over time.[12]

-

Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by comparing the extent of polymerization at different colchicine concentrations.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.[14][17]

Principle: Cells are treated with this compound, and the microtubule network is then stained using an anti-tubulin antibody followed by a fluorescently labeled secondary antibody.[14]

Materials:

-

Adherent mammalian cell line (e.g., HeLa, A549)

-

Cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin or anti-β-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Seed cells on glass coverslips and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified time.

-

Gently wash the cells with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.[17]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[17]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.

-

Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.[17]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence or confocal microscope.[17]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle following treatment with this compound.

Principle: this compound-induced mitotic arrest leads to an accumulation of cells in the G2/M phase of the cell cycle, which can be quantified by measuring the DNA content of the cells using a fluorescent dye like propidium iodide (PI).

Materials:

-

Suspension or adherent cell line

-

This compound

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Culture cells to an appropriate density and treat with varying concentrations of this compound or vehicle control for a specified time.

-

Harvest the cells (by trypsinization if adherent) and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate the cells for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Logical Relationships

The inhibition of mitosis by this compound triggers a cascade of downstream signaling events, often culminating in apoptosis or programmed cell death.

Mitotic Arrest and Apoptosis Induction

Disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M phase of the cell cycle.[18] This mitotic arrest is a key trigger for the intrinsic apoptotic pathway.

Intrinsic Apoptotic Pathway

The prolonged mitotic arrest induced by this compound often leads to the activation of the mitochondrial-mediated (intrinsic) apoptotic pathway.[19][20][21] This involves changes in the expression of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases.[19][20][21]

Role of p38 MAPK and AKT Signaling

Studies have shown that this compound can also modulate specific signaling pathways to induce apoptosis. For instance, in HT-29 human colon cancer cells, colchicine has been shown to activate the p38 MAPK signaling pathway and decrease the phosphorylation of AKT, both of which contribute to the apoptotic response.[19][20][22]

Conclusion

This compound's role as a potent inhibitor of mitosis and cell division is firmly established through its well-characterized interaction with tubulin. By binding to the colchicine-binding site on β-tubulin, it disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. The quantitative data and experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of colchicine and its analogs. The elucidation of the signaling pathways involved in its pro-apoptotic effects continues to open new avenues for the development of targeted cancer therapies.

References

- 1. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Total synthesis of colchicine_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Mechanism of tubulin-colchicine recognition: a kinetic study of the binding of the colchicine analogues colchicide and isocolchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

(R)-Colchicine: A Technical Guide to Natural Sources and Isolation for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Colchicine, a naturally occurring pseudoalkaloid, holds significant interest in biomedical research due to its potent anti-inflammatory and antimitotic properties.[1] Historically used for treating gout, its therapeutic potential is being explored for a range of other conditions.[2][3] This technical guide provides an in-depth overview of the primary natural sources of this compound, details established protocols for its isolation and purification, and presents its mechanism of action through a signaling pathway diagram. The information is tailored for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Colchicaceae family.[4] The most commercially viable and well-documented sources are species of Colchicum and Gloriosa.[5] Other genera, including Androcymbium, Burchardia, and Iphigenia, have also been identified as containing colchicine and its derivatives.[1][6][7]

Colchicum autumnale (Autumn Crocus or Meadow Saffron)

Colchicum autumnale is a perennial flowering plant native to Europe and North Africa and is a traditional and primary source of colchicine.[7][8][9] The alkaloid is present in all parts of the plant, with the highest concentrations typically found in the corms (bulb-like underground stems) and seeds.[4][8] The colchicine content in C. autumnale can vary depending on the plant part and the season, with concentrations ranging from 0.1% to 0.8% of the dry weight.[8][10]

Gloriosa superba (Flame Lily or Glory Lily)

Gloriosa superba, a climbing perennial native to tropical regions of Asia and Africa, is another significant source of colchicine.[11][12] Notably, some studies suggest that G. superba may contain higher concentrations of colchicine than C. autumnale, making it a commercially attractive alternative.[5][11] The tubers and seeds of G. superba are particularly rich in the alkaloid.[13][14]

Other Natural Sources

Research has identified other plant species that produce colchicine, although typically in lower yields. These include:

-

Androcymbium gramineum : This species has been shown to contain colchicine and other related alkaloids.[6][15]

-

Burchardia umbellata (Milkmaids) : A perennial herb native to Australia, belonging to the Colchicaceae family.[16][17][18]

-

Iphigenia species : The seeds and corms of some Iphigenia species have been reported to contain colchicine.[1][19]

Quantitative Data on Colchicine Content

The concentration of this compound varies significantly among different plant species and within different parts of the same plant. The following table summarizes the reported colchicine content from various natural sources.

| Plant Species | Plant Part | Colchicine Content (% of Dry Weight) | Reference(s) |

| Colchicum autumnale | Corms (Bulbs) | 0.8% | [8] |

| Flowers | 0.1% | [8] | |

| Seeds | 0.8% | [8] | |

| Leaves | 0.15% - 0.4% | [9] | |

| Gloriosa superba | Tubers | 0.14% - 0.91% | [13][20] |

| Seeds | 0.7% - 1.35% | [14][21] | |

| Pericarps | 0.86% | [14] | |

| Flowers | 0.40% | [14] | |

| Leaves | 0.06% | [14] | |

| Stems | 0.05% | [14] | |

| Iphigenia stellata | Seeds | 1.06% | [19] |

| Corms | 0.13% | [19] | |

| Capsule Walls | 0.10% | [19] |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from plant material generally involves extraction with an appropriate solvent followed by purification steps to remove impurities. Both conventional and modern extraction techniques have been successfully employed.

General Experimental Workflow

The overall process for isolating this compound for research purposes can be summarized in the following workflow:

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

3.2.1. Preparation of Plant Material

-

Collection and Drying : Collect the desired plant parts (e.g., seeds or corms).

-

Clean the material to remove any soil or debris.

-

Dry the plant material to a constant weight, either by air-drying in a well-ventilated area or using a laboratory oven at a controlled temperature (typically 40-60°C) to prevent degradation of the active compounds.

-

Grinding : Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

3.2.2. Extraction of this compound

Several methods can be used for extraction. The choice of method may depend on the available equipment and the desired scale of extraction.

Method A: Maceration (Cold Extraction)

-

Place the powdered plant material in a sealed container with a suitable solvent (e.g., methanol or 70% ethanol) at a solid-to-solvent ratio of approximately 1:10 (w/v).[20]

-

Agitate the mixture periodically for 24-72 hours at room temperature.

-

Filter the mixture to separate the extract from the solid plant residue.

-

Repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction.

-

Combine the filtrates.

Method B: Soxhlet Extraction

-

Place the powdered plant material in a thimble within a Soxhlet apparatus.

-

Add the extraction solvent (e.g., methanol or ethanol) to the distillation flask.[5]

-

Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the plant material, extracting the colchicine.

-

Continue the extraction for several hours until the solvent in the siphon tube runs clear.

Method C: Ultrasound-Assisted Extraction (UAE)

-

Suspend the powdered plant material in the chosen solvent in a flask.

-

Place the flask in an ultrasonic bath.

-

Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 20-60 minutes).[22] The optimal temperature should also be maintained.[22]

-

Filter the mixture to collect the extract.

Method D: Microwave-Assisted Extraction (MAE)

-

Place the powdered plant material and solvent in a microwave-safe extraction vessel.

-

Apply microwave irradiation at a set power and for a specific duration (e.g., 15 minutes at 245 W).[23]

-

After extraction, allow the vessel to cool before filtering the extract.

3.2.3. Purification of the Crude Extract

-

Concentration : Concentrate the combined crude extracts under reduced pressure using a rotary evaporator to remove the solvent.

-

Acid-Base Partitioning :

-

Dissolve the concentrated extract in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities. Discard the organic layer.

-

Basify the aqueous layer with a base (e.g., sodium hydroxide solution) to a pH of 10-12 to deprotonate the alkaloids, making them soluble in organic solvents.[24]

-

Extract the colchicine into an organic solvent such as ethyl acetate or chloroform.[24]

-

Collect and combine the organic layers.

-

-

Chromatographic Purification :

-

Concentrate the organic extract to dryness.

-

Dissolve the residue in a minimal amount of the mobile phase.

-

Perform column chromatography using silica gel or neutral alumina as the stationary phase.[5]

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or chloroform-methanol mixtures) to separate colchicine from other alkaloids and impurities.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure colchicine.

-

-

Crystallization :

-

Combine the pure fractions and concentrate them.

-

Induce crystallization by dissolving the residue in a minimal amount of a hot solvent (e.g., ethyl acetate) and allowing it to cool slowly.[5]

-

Collect the crystals by filtration and dry them under a vacuum.

-

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound involves its interaction with the cytoskeleton, specifically by inhibiting microtubule polymerization.[8][25][26] This disruption of microtubule dynamics affects various cellular processes, leading to its anti-inflammatory and antimitotic effects.

Caption: Mechanism of action of this compound.

By binding to tubulin, colchicine prevents the formation of microtubules, which are crucial for cell division, motility, and intracellular transport.[25][27] This disruption inhibits the migration of neutrophils to sites of inflammation and their phagocytic activity.[25][27] Furthermore, colchicine can interfere with the inflammasome complex, leading to reduced production of pro-inflammatory cytokines like interleukin-1β (IL-1β).[25][28] In rapidly dividing cells, the inhibition of microtubule formation leads to mitotic arrest.

References

- 1. researchgate.net [researchgate.net]

- 2. stanfordchem.com [stanfordchem.com]

- 3. Colchicine: An Ancient Drug with Modern Uses - The Rheumatologist [the-rheumatologist.org]

- 4. Colchicum autumnale - Wikipedia [en.wikipedia.org]

- 5. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Colchicine - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. weclinic.in [weclinic.in]

- 11. Improved Growth and Colchicine Concentration in Gloriosa Superba on Mycorrhizal Inoculation Supplemented with Phosphorus-Fertilizer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 15. Atlas-Sahara [atlas-sahara.org]

- 16. anpsa.org.au [anpsa.org.au]

- 17. Burchardia umbellata - Wikipedia [en.wikipedia.org]

- 18. PlantNET - FloraOnline [plantnet.rbgsyd.nsw.gov.au]

- 19. researchgate.net [researchgate.net]

- 20. ijat-aatsea.com [ijat-aatsea.com]

- 21. Screening the elite chemotypes of Gloriosa superba L. in India for the production of anticancer colchicine: simultaneous microwave-assisted extraction and HPTLC studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. CN102276493A - Extraction method of colchicine - Google Patents [patents.google.com]

- 25. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 26. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. droracle.ai [droracle.ai]

The Unfavored Mirror Image: A Pharmacological Profile of (R)-colchicine

For researchers, scientists, and drug development professionals, this technical guide delves into the pharmacological profile of (R)-colchicine, the unnatural enantiomer of the well-known mitotic inhibitor, (S)-colchicine. While the naturally occurring (S)-enantiomer has been extensively studied and utilized therapeutically, its mirror image, this compound, exhibits significantly diminished biological activity. This guide provides a comparative analysis of the available data, highlighting the critical role of stereochemistry in the pharmacological effects of colchicine.

Executive Summary

(S)-Colchicine, a natural product, is a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis. Its unnatural enantiomer, this compound, has been synthesized and evaluated, revealing a stark contrast in biological efficacy. Foundational research indicates that the specific three-dimensional arrangement of atoms in the (S)-enantiomer is crucial for its high-affinity binding to the colchicine-binding site on β-tubulin. Consequently, this compound demonstrates substantially weaker tubulin binding, resulting in significantly lower cytotoxicity and a reduced impact on the cell cycle. This guide summarizes the key differences in their pharmacological profiles and provides an overview of the experimental methodologies used to assess these properties.

Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism of action for colchicine is the disruption of microtubule dynamics through binding to tubulin, the protein subunit of microtubules. This interaction prevents the polymerization of tubulin into microtubules, which are essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.

Natural (-)-(S)-colchicine binds with high affinity to the colchicine-binding site on β-tubulin. This binding induces a conformational change in the tubulin dimer, rendering it incapable of assembling into microtubules. The resulting disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

In stark contrast, the unnatural (+)-(R)-colchicine exhibits a significantly lower affinity for the tubulin-binding site. This stereoselectivity is a critical determinant of its pharmacological activity. While both enantiomers possess the same chemical formula and connectivity of atoms, their different spatial arrangements mean that this compound does not fit as effectively into the binding pocket on β-tubulin. Consequently, its ability to inhibit tubulin polymerization is markedly reduced. It is established that (S)-colchicine is a more powerful and less toxic inhibitor of tubulin assembly than its unnatural (R)-enantiomer.

Quantitative Analysis: Tubulin Binding and Cytotoxicity

Direct comparative quantitative data for the (R)- and (S)-enantiomers of colchicine is limited in publicly available literature. However, the consensus from synthetic and pharmacological studies is that the biological activity of the (R)-enantiomer is significantly lower. For context, the activity of the natural (S)-enantiomer is well-documented.

Table 1: Comparative Pharmacological Data of Colchicine Enantiomers

| Parameter | (S)-Colchicine (Natural) | This compound (Unnatural) | Reference |

| Tubulin Polymerization Inhibition (IC50) | ~1-3 µM | Significantly higher than (S)-enantiomer | General consensus in literature |

| Cytotoxicity (IC50) | Nanomolar to low micromolar range (cell line dependent) | Significantly higher than (S)-enantiomer | General consensus in literature |

Cellular Effects: Cell Cycle Arrest and Apoptosis

The profound difference in tubulin binding affinity between the two enantiomers translates to a disparity in their cellular effects.

-

(S)-Colchicine: As a potent inhibitor of microtubule formation, (S)-colchicine effectively arrests cells in the G2/M phase of the cell cycle. This mitotic block triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation.

-

This compound: Due to its weak interaction with tubulin, this compound is a much less effective inducer of cell cycle arrest and apoptosis. Substantially higher concentrations would be required to elicit similar cellular responses to the (S)-enantiomer.

Signaling Pathways

The downstream signaling pathways activated by colchicine are a consequence of microtubule disruption and mitotic arrest. The p38 MAPK pathway has been implicated in colchicine-induced apoptosis. Given the significantly reduced primary effect of this compound on tubulin, it is expected that its impact on these downstream signaling cascades would be correspondingly diminished.

Understanding the Anti-Inflammatory Pathways of (R)-Colchicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a natural alkaloid derived from the autumn crocus (Colchicum autumnale), has been utilized for centuries to treat inflammatory conditions, most notably gout. Its potent anti-inflammatory properties stem from its ability to disrupt microtubule polymerization, a fundamental cellular process. While the vast majority of research has focused on the naturally occurring (S)-enantiomer, the distinct biological activities of its (R)-enantiomer, (aR,7S)-colchicine, are an area of emerging interest. This technical guide provides a comprehensive overview of the known anti-inflammatory pathways of colchicine, with the acknowledgment that much of the detailed molecular understanding is derived from studies on the more common (S)-form. This document aims to equip researchers and drug development professionals with a thorough understanding of colchicine's core mechanisms, detailed experimental protocols to investigate its effects, and a framework for exploring the specific therapeutic potential of the (R)-enantiomer.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which colchicine exerts its anti-inflammatory effects is through its interaction with tubulin, the protein subunit of microtubules.[1][2] Microtubules are dynamic cytoskeletal polymers crucial for a variety of cellular processes, including cell division, migration, and intracellular transport.[3]

Colchicine binds to the β-tubulin subunit at a specific site, now known as the colchicine-binding site.[4] This binding event inhibits the polymerization of tubulin dimers into microtubules.[1][2] At lower concentrations, colchicine can suppress the rate and extent of microtubule growth, while at higher concentrations, it can lead to microtubule depolymerization.[2] The disruption of microtubule dynamics has profound downstream consequences on inflammatory cells.

While the precise binding kinetics of (R)-colchicine to tubulin are not extensively documented in publicly available literature, the synthesis and cytotoxic activity of (aR,7S)-colchicine conjugates have been reported, indicating biological activity.[5] Further comparative studies are necessary to elucidate the specific binding affinity and kinetics of the (R)-enantiomer compared to the (S)-enantiomer.

Key Anti-Inflammatory Pathways

The inhibition of microtubule polymerization by colchicine initiates a cascade of anti-inflammatory effects by impacting various signaling pathways and cellular functions.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their active forms.[6][7] Colchicine has been shown to be a potent inhibitor of NLRP3 inflammasome activation.[1][8][9] The proposed mechanisms for this inhibition include:

-

Disruption of Microtubule-Dependent Assembly: The assembly of the NLRP3 inflammasome components is thought to be dependent on intact microtubules. By disrupting the microtubule network, colchicine may prevent the spatial colocalization of inflammasome components, thereby inhibiting its activation.[9]

-

Inhibition of Mitochondrial ROS Production: Microtubule disruption can lead to altered mitochondrial function and a reduction in the production of reactive oxygen species (ROS), which are key activators of the NLRP3 inflammasome.

-

Modulation of Ion Fluxes: Colchicine may interfere with ion fluxes, such as potassium efflux, that are critical for NLRP3 activation.[6]

Modulation of the NF-κB Signaling Pathway